Cas no 1862069-33-7 (3-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine)

3-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine structure
1862069-33-7 structure
商品名:3-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine
CAS番号:1862069-33-7
MF:C10H16N2O
メガワット:180.246842384338
CID:6594654
PubChem ID:130570948

3-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine 化学的及び物理的性質

名前と識別子

    • 3-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine
    • EN300-1296065
    • 1862069-33-7
    • インチ: 1S/C10H16N2O/c1-4-10(2,3)13-9-7-12-6-5-8(9)11/h5-7H,4H2,1-3H3,(H2,11,12)
    • InChIKey: NQNSGVVMSDCXQN-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=NC=CC=1N)C(C)(C)CC

計算された属性

  • せいみつぶんしりょう: 180.126263138g/mol
  • どういたいしつりょう: 180.126263138g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 159
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 48.1Ų

3-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1296065-100mg
3-[(2-methylbutan-2-yl)oxy]pyridin-4-amine
1862069-33-7
100mg
$678.0 2023-09-30
Enamine
EN300-1296065-0.05g
3-[(2-methylbutan-2-yl)oxy]pyridin-4-amine
1862069-33-7
0.05g
$792.0 2023-06-06
Enamine
EN300-1296065-0.25g
3-[(2-methylbutan-2-yl)oxy]pyridin-4-amine
1862069-33-7
0.25g
$867.0 2023-06-06
Enamine
EN300-1296065-5.0g
3-[(2-methylbutan-2-yl)oxy]pyridin-4-amine
1862069-33-7
5g
$2732.0 2023-06-06
Enamine
EN300-1296065-5000mg
3-[(2-methylbutan-2-yl)oxy]pyridin-4-amine
1862069-33-7
5000mg
$2235.0 2023-09-30
Enamine
EN300-1296065-1.0g
3-[(2-methylbutan-2-yl)oxy]pyridin-4-amine
1862069-33-7
1g
$943.0 2023-06-06
Enamine
EN300-1296065-10000mg
3-[(2-methylbutan-2-yl)oxy]pyridin-4-amine
1862069-33-7
10000mg
$3315.0 2023-09-30
Enamine
EN300-1296065-10.0g
3-[(2-methylbutan-2-yl)oxy]pyridin-4-amine
1862069-33-7
10g
$4052.0 2023-06-06
Enamine
EN300-1296065-0.5g
3-[(2-methylbutan-2-yl)oxy]pyridin-4-amine
1862069-33-7
0.5g
$905.0 2023-06-06
Enamine
EN300-1296065-500mg
3-[(2-methylbutan-2-yl)oxy]pyridin-4-amine
1862069-33-7
500mg
$739.0 2023-09-30

3-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine 関連文献

3-[(2-Methylbutan-2-yl)oxy]pyridin-4-amineに関する追加情報

Research Brief on 3-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine (CAS: 1862069-33-7): Recent Advances and Applications

The compound 3-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine (CAS: 1862069-33-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridine scaffold and tert-butyl ether moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.

One of the key areas of interest is the compound's role as a kinase inhibitor. Preliminary in vitro studies have demonstrated its ability to selectively target specific kinases involved in inflammatory and oncogenic pathways. Researchers have employed structure-activity relationship (SAR) studies to optimize its binding affinity and selectivity, leading to improved pharmacokinetic profiles. The compound's stability and bioavailability have also been enhanced through formulation advancements, making it a viable candidate for preclinical trials.

In addition to its kinase inhibitory properties, 3-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine has been investigated for its potential in neurodegenerative diseases. Recent findings suggest that it may modulate key pathways associated with neuroinflammation and oxidative stress, offering a novel therapeutic approach for conditions such as Alzheimer's and Parkinson's diseases. These studies have utilized advanced techniques such as molecular docking and in vivo models to validate its efficacy and safety.

The synthesis of 3-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine has also seen significant advancements. Recent publications highlight innovative synthetic routes that improve yield and purity while reducing environmental impact. Green chemistry principles, such as the use of catalytic methods and solvent-free conditions, have been successfully applied to its production, aligning with the industry's push for sustainable practices.

Looking ahead, the compound's versatility and therapeutic potential make it a focal point for future research. Ongoing studies are exploring its applications in combination therapies and its potential to address drug-resistant strains of diseases. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation from bench to bedside, addressing unmet medical needs in various therapeutic areas.

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